6-(4-chlorophenyl)-2-(2,5-difluorobenzyl)pyridazin-3(2H)-one
CAS No.: 1210872-36-8
Cat. No.: VC8441283
Molecular Formula: C17H11ClF2N2O
Molecular Weight: 332.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1210872-36-8 |
|---|---|
| Molecular Formula | C17H11ClF2N2O |
| Molecular Weight | 332.7 |
| IUPAC Name | 6-(4-chlorophenyl)-2-[(2,5-difluorophenyl)methyl]pyridazin-3-one |
| Standard InChI | InChI=1S/C17H11ClF2N2O/c18-13-3-1-11(2-4-13)16-7-8-17(23)22(21-16)10-12-9-14(19)5-6-15(12)20/h1-9H,10H2 |
| Standard InChI Key | AJHIGZMSUAFHRM-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC3=C(C=CC(=C3)F)F)Cl |
| Canonical SMILES | C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC3=C(C=CC(=C3)F)F)Cl |
Introduction
6-(4-Chlorophenyl)-2-(2,5-difluorobenzyl)pyridazin-3(2H)-one is a synthetic organic compound with a specific molecular structure that includes a pyridazinone core, a 4-chlorophenyl group, and a 2,5-difluorobenzyl moiety. This compound is part of a broader class of pyridazinones, which are known for their diverse biological activities and applications in pharmaceutical chemistry.
Biological Activity and Potential Applications
Pyridazinones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. While specific biological data for 6-(4-Chlorophenyl)-2-(2,5-Difluorobenzyl)pyridazin-3(2H)-one is limited, compounds with similar structures have shown potential in these areas. Further research is needed to explore its biological activity and potential applications.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 6-(4-Chlorophenyl)-2-(3,5-Difluorobenzyl)pyridazin-3(2H)-one | C17H11ClF2N2O | 332.7 | 1211224-11-1 |
| 6-(4-Chlorophenyl)-2-(2,5-Difluorobenzyl)pyridazin-3(2H)-one | C17H11ClF2N2O | 332.7 | 1210872-36-8 |
| 5-Chloro-6-(4-Chlorophenyl)pyridazin-3(2H)-one | C10H6Cl2N2O | N/A | N/A |
This table highlights the similarity in molecular weight and formula between the two difluorobenzyl-substituted compounds, differing only in the position of the fluorine atoms on the benzyl group.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume